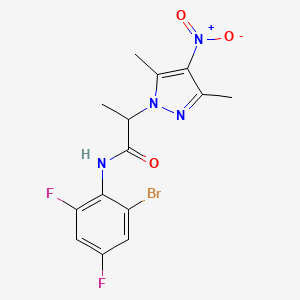
N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide
Übersicht
Beschreibung
N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo-difluorophenyl group, a dimethyl-nitro-pyrazolyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide typically involves multiple steps:
Formation of the Bromo-Difluorophenyl Intermediate: This step involves the bromination and fluorination of a phenyl ring to obtain the 2-bromo-4,6-difluorophenyl intermediate.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized through the reaction of appropriate precursors, such as hydrazine and diketones, followed by nitration to introduce the nitro group.
Coupling Reaction: The final step involves coupling the bromo-difluorophenyl intermediate with the pyrazole derivative in the presence of a suitable coupling agent to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl groups on the pyrazole ring can be oxidized to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromo or nitro groups.
Reduction Reactions: Formation of amino derivatives.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it may target bacterial enzymes or cell membranes, disrupting their function and leading to cell death. If it is being investigated as an anticancer agent, it may interfere with cellular signaling pathways or DNA replication, inhibiting cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-chloro-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide: Similar structure with a chloro group instead of a bromo group.
N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Lacks the nitro group on the pyrazole ring.
N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide: Similar structure with a butanamide moiety instead of a propanamide moiety.
Uniqueness
N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both bromo and nitro groups, along with the difluorophenyl and pyrazole moieties, makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF2N4O3/c1-6-13(21(23)24)7(2)20(19-6)8(3)14(22)18-12-10(15)4-9(16)5-11(12)17/h4-5,8H,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZNKBGAHPELHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=C(C=C(C=C2Br)F)F)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(2-ethoxyphenyl)-N~1~-(3-isopropoxypropyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4220992.png)
![9-(2,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4220993.png)
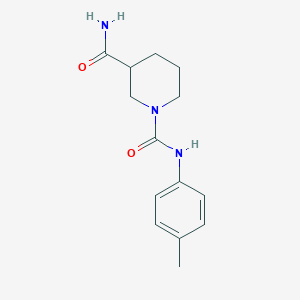
![N-isobutyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4221001.png)
![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4221009.png)
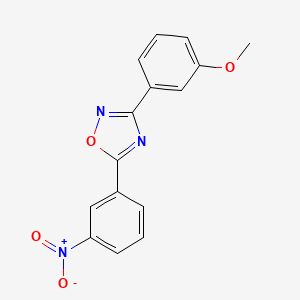
![2,4-dichlorophenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4221034.png)
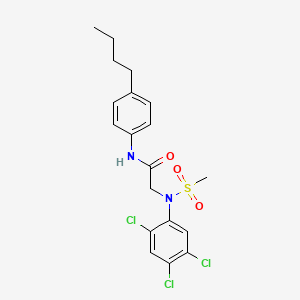
![dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate](/img/structure/B4221052.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4221054.png)
![N-[6-(1H-IMIDAZOL-1-YL)-3-PYRIDAZINYL]-N-PHENYLAMINE](/img/structure/B4221060.png)
![ethyl 4-amino-2-({2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4221088.png)
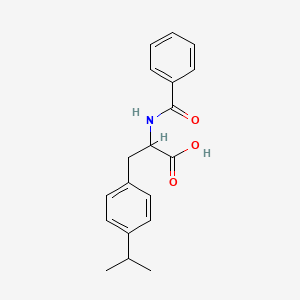
![ethyl (2-{5-[(benzylamino)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl}-4-chlorophenoxy)acetate](/img/structure/B4221098.png)
